(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile
Description
This compound features a central thiazole ring substituted at the 4-position with a 2,4-dimethylphenyl group. The acrylonitrile moiety adopts an E-configuration, and the amino group is linked to a 4-ethoxyphenyl substituent. Its structure is optimized for conjugation, enabling applications in fluorescence sensing and medicinal chemistry due to its π-electron-rich framework .
Properties
IUPAC Name |
(E)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyanilino)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-4-26-19-8-6-18(7-9-19)24-13-17(12-23)22-25-21(14-27-22)20-10-5-15(2)11-16(20)3/h5-11,13-14,24H,4H2,1-3H3/b17-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLXGBLCRQCLRX-GHRIWEEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a thiazole ring, which is known for its diverse pharmacological properties, and an acrylonitrile moiety that may enhance its biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C22H21N3OS, and it possesses a complex structure that includes:
- Thiazole Ring : Contributes to the compound’s biological activity.
- Acrylonitrile Group : Imparts additional reactivity and potential interaction sites.
- Dimethylphenyl Substituent : Enhances lipophilicity and may influence binding affinity to biological targets.
The biological activity of this compound likely involves interactions with specific molecular targets, including enzymes and receptors. The thiazole structure is known to participate in various biochemical pathways, potentially modulating cellular processes such as apoptosis and cell proliferation.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. A study reported that certain thiazole derivatives had IC50 values below those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .
Antimicrobial Activity
Thiazole derivatives are also recognized for their antimicrobial properties. Compounds with similar structures have shown efficacy against a range of pathogens, including bacteria and fungi. For example, studies have highlighted the antibacterial activity of thiazole derivatives comparable to established antibiotics like norfloxacin .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to various structural features:
| Structural Feature | Influence on Activity |
|---|---|
| Thiazole Ring | Essential for cytotoxicity; facilitates interaction with biological targets. |
| Acrylonitrile Moiety | Enhances reactivity and potential for binding with target proteins. |
| Dimethyl Substitution | Increases lipophilicity; may improve cellular uptake and bioavailability. |
Case Studies
- Antitumor Efficacy : A recent study evaluated the cytotoxic effects of several thiazole derivatives on the A431 human epidermoid carcinoma cell line. The results indicated that compounds with similar structural motifs exhibited IC50 values significantly lower than those of conventional treatments .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of thiazole derivatives against Staphylococcus aureus and other pathogens. The findings revealed that compounds related to this compound displayed promising antimicrobial activity .
Scientific Research Applications
Chemical Properties and Structure
This compound belongs to the class of thiazole derivatives, characterized by a thiazole ring and an acrylonitrile moiety. Its molecular formula is , with a molecular weight of approximately 396.45 g/mol. The presence of various substituents enhances its chemical reactivity and biological interactions.
Chemistry
In the field of synthetic organic chemistry, (E)-2-(4-(2,4-dimethylphenyl)thiazol-2-yl)-3-((4-ethoxyphenyl)amino)acrylonitrile serves as a valuable building block for the synthesis of more complex molecules. Its thiazole ring structure provides a versatile platform for further functionalization, allowing chemists to explore new derivatives with tailored properties.
Biological Applications
The compound has shown promising pharmacological properties, particularly in the following areas:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has demonstrated minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Streptococcus pneumoniae | 8 |
| Staphylococcus aureus | 16 |
| Escherichia coli | >256 |
- Anticancer Activity : Studies have reported the compound's efficacy against several cancer cell lines. The structure-activity relationship (SAR) suggests that modifications in the phenyl rings significantly influence cytotoxicity. For example, it has been shown to induce apoptosis in HeLa cells at IC50 values indicating significant cytotoxicity.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The mechanism of action may involve enzyme inhibition and receptor modulation, altering pathways that lead to apoptosis in cancer cells.
Industrial Applications
In industrial settings, this compound can be utilized in the development of dyes, pigments, and specialty chemicals due to its stability and reactivity. Its unique structure allows for various applications in high-performance materials production.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of thiazole derivatives, including this compound. The results indicated that it was among the most effective at inducing apoptosis in HeLa cells compared to standard treatments like doxorubicin.
Study 2: Antimicrobial Potential
In another investigation focusing on antimicrobial activity, the compound was tested against several bacterial and fungal strains. It demonstrated significant inhibition of growth in Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infections caused by these pathogens.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Thiazole Substituents
The 2,4-dimethylphenyl group on the thiazole ring can be replaced with other aryl groups to modulate electronic and steric properties:
Electron-withdrawing groups (e.g., Cl) enhance electrophilicity for nucleophilic sensing applications.
Variations in the Anilino Substituent
The 4-ethoxyphenylamino group can be modified to alter hydrogen-bonding or electronic interactions:
Impact : Electron-withdrawing substituents (e.g., nitro) enhance intramolecular charge transfer (ICT), useful in fluorescence quenching or sensing . Ethoxy groups improve solubility in polar solvents .
Fluorescence Sensing
- Target Compound: Limited direct data, but structural analogs like (E)-2-(benzo[d]thiazol-2-yl)-3-(5-(4-(diphenylamino)phenyl)thiophen-2-yl)acrylonitrile (TP1) exhibit cyanide sensing with a detection limit of 4.24 × 10⁻⁸ M via turn-on fluorescence .
- Key Structural Requirement : Conjugated acrylonitrile-thiazole backbone for ICT modulation.
Enzyme Inhibition
- Coumarin-linked thiazoles: Derivatives such as 2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide show α-glucosidase inhibition (IC₅₀ = 8.24 ± 0.32 µM) .
- Target Compound Potential: The 4-ethoxyphenyl group may enhance binding to hydrophobic enzyme pockets.
Q & A
Q. Advanced: How can regioselectivity and stereochemical control be achieved during synthesis?
Answer (Basic):
The compound is synthesized via multi-step reactions, typically involving:
Thiazole ring formation : Reacting α-haloketones (e.g., 2,4-dimethylphenacyl bromide) with thiourea under reflux in ethanol .
Acrylonitrile coupling : Knoevenagel condensation between the thiazole intermediate and 4-ethoxyphenylamine, using malononitrile and a base (e.g., piperidine) in dimethylformamide (DMF) at 60–80°C .
Optimization includes monitoring via TLC/HPLC and adjusting pH/temperature. Yields are improved by inert atmospheres (N₂/Ar) to prevent oxidation .
Answer (Advanced):
Regioselectivity in thiazole formation is controlled by electron-donating substituents (e.g., 2,4-dimethylphenyl) directing cyclization. Stereochemical control (E-configuration) during Knoevenagel condensation is achieved using polar aprotic solvents (DMF) and catalytic bases (piperidine), favoring trans-addition . Microwave-assisted synthesis can enhance reaction efficiency and selectivity .
Basic: What analytical techniques are used to confirm structural integrity?
Q. Advanced: How can computational modeling complement experimental data for structural validation?
Answer (Basic):
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and E-configuration (vinyl proton coupling constants: J = 12–16 Hz) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 406.12) .
- HPLC : Purity assessment (>95%) using C18 columns and acetonitrile/water gradients .
Answer (Advanced):
Density Functional Theory (DFT) calculations predict geometric parameters (bond lengths/angles), which are cross-validated with X-ray crystallography data. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., kinase enzymes) to rationalize bioactivity .
Basic: What preliminary assays are used to evaluate biological activity?
Q. Advanced: How can target-specific mechanisms (e.g., kinase inhibition) be elucidated?
Answer (Basic):
Initial screening includes:
- Antiproliferative assays : MTT/XTT tests against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values reported (e.g., 5–20 µM) .
- Antimicrobial disk diffusion : Zone-of-inhibition studies against Gram-positive bacteria (e.g., S. aureus) .
Answer (Advanced):
Mechanistic studies involve:
- Enzyme inhibition assays : Fluorescence-based kinase assays (e.g., EGFR tyrosine kinase) to quantify inhibition constants (Kᵢ) .
- Flow cytometry : Apoptosis detection via Annexin V/PI staining in treated cells .
- Western blotting : Analysis of downstream signaling proteins (e.g., phosphorylated Akt) .
Basic: What solvents and conditions stabilize the compound during storage?
Q. Advanced: How does substituent variation (e.g., ethoxy vs. nitro groups) impact chemical stability?
Answer (Basic):
The compound is stable in anhydrous DMSO or DMF at –20°C for >6 months. Avoid light and humidity to prevent hydrolysis of the nitrile group .
Answer (Advanced):
Electron-withdrawing groups (e.g., nitro) reduce stability via increased electrophilicity, accelerating degradation. Ethoxy groups enhance solubility in polar solvents but may reduce thermal stability. Accelerated stability studies (40°C/75% RH) with HPLC monitoring quantify degradation pathways .
Basic: How are conflicting bioactivity data across studies reconciled?
Q. Advanced: What statistical approaches validate reproducibility in heterogeneous assay conditions?
Answer (Basic):
Discrepancies (e.g., varying IC₅₀ values) arise from differences in cell lines, assay protocols, or compound purity. Standardization using reference compounds (e.g., doxorubicin) and inter-lab validation improves consistency .
Answer (Advanced):
Meta-analysis with mixed-effects models accounts for variability in assay conditions (e.g., serum concentration, incubation time). Bootstrap resampling quantifies confidence intervals for reported activities. Orthogonal assays (e.g., SPR vs. enzymatic) confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
